molecular formula C20H21N5O2 B2937690 N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 1797306-81-0

N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2937690
CAS No.: 1797306-81-0
M. Wt: 363.421
InChI Key: HVDAESBWSKYQCM-UHFFFAOYSA-N
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Description

N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide: is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound features a unique structure that includes a pyrazole ring, a pyridine ring, and a dihydropyridine moiety, making it a subject of interest for researchers exploring new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrazole Ring: Starting with cyclopropyl hydrazine and 2-pyridinecarboxaldehyde, the pyrazole ring is formed through a condensation reaction.

    Alkylation: The pyrazole intermediate is then alkylated with an appropriate ethylating agent to introduce the ethyl group.

    Formation of the Dihydropyridine Ring: The next step involves the cyclization of the intermediate with a suitable diketone to form the dihydropyridine ring.

    Amidation: Finally, the carboxamide group is introduced through an amidation reaction using a suitable amine and coupling reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, continuous flow chemistry for scalability, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyridine ring, leading to the formation of pyridine derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the dihydropyridine ring, potentially converting it to a hydroxyl group.

    Substitution: The pyrazole and pyridine rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation Products: Pyridine derivatives.

    Reduction Products: Hydroxylated dihydropyridine derivatives.

    Substitution Products: Various functionalized pyrazole and pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of pyrazole and dihydropyridine systems in organic synthesis.

Biology

Biologically, N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is investigated for its potential as a therapeutic agent. Its ability to interact with various biological targets makes it a candidate for drug development.

Medicine

In medicine, this compound is explored for its potential pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. Its unique structure allows it to interact with specific enzymes and receptors, making it a promising lead compound for new drug discovery.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of more complex molecules. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, depending on the specific pathway involved.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide: can be compared with other pyrazole and dihydropyridine derivatives.

    Similar Compounds: this compound, this compound.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which allow it to participate in a wide range of chemical reactions and interact with various biological targets. Its cyclopropyl, pyrazole, and dihydropyridine moieties provide a versatile framework for further functionalization and optimization in drug development.

Properties

IUPAC Name

N-[2-(5-cyclopropyl-3-pyridin-2-ylpyrazol-1-yl)ethyl]-1-methyl-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O2/c1-24-11-4-5-15(20(24)27)19(26)22-10-12-25-18(14-7-8-14)13-17(23-25)16-6-2-3-9-21-16/h2-6,9,11,13-14H,7-8,10,12H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVDAESBWSKYQCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)NCCN2C(=CC(=N2)C3=CC=CC=N3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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